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Compound of Interest

Compound Name: Azido-PEG11-Azide

Cat. No.: B1529111

An In-depth Technical Guide to Azido-PEG11-
Azide

For researchers, chemists, and professionals in drug development, polyethylene glycol (PEG)
linkers are indispensable tools for bioconjugation, drug delivery, and the development of
complex therapeutic modalities. Among these, Azido-PEG11-Azide stands out as a versatile,
homobifunctional crosslinker. This guide provides a comprehensive overview of its
physicochemical properties, core applications, and generalized experimental protocols.

Physicochemical Properties and Structural Data

Azido-PEG11-Azide is a monodisperse PEG linker, meaning it has a precisely defined length
and molecular weight, which is critical for reproducibility in research and GMP manufacturing.
[1] It is characterized by two terminal azide (Ns) groups, which are highly reactive in specific
bioorthogonal reactions. The hydrophilic PEG spacer enhances the aqueous solubility of the
molecules it crosslinks.[2][3]

The core quantitative data for Azido-PEG11-Azide is summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1529111?utm_src=pdf-interest
https://www.benchchem.com/product/b1529111?utm_src=pdf-body
https://www.benchchem.com/product/b1529111?utm_src=pdf-body
https://broadpharm.com/product/bp-22595
https://broadpharm.com/product/bp-22227
https://broadpharm.com/product/BP-29702
https://www.benchchem.com/product/b1529111?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Property Value Source(s)
Molecular Weight 596.68 g/mol [4]
Molecular Formula C24H4sNeO11 [4]

CAS Number 1392284-57-9

Purity >95% - 98%

Spacer Arm Length ~49.3 A (Calculated)

Note on Spacer Arm Length Calculation: The spacer arm length is estimated based on data for
similar PEG linkers, where linkers with 2 and 24 PEG units have lengths of 17.6 A and 95.2 A,
respectively. A linear extrapolation yields an approximate length of 49.3 A for the 11-unit PEG

chain.
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Figure 1: Simplified structure of Azido-PEG11-Azide.

Core Applications & Methodologies

The dual azide functionality of Azido-PEG11-Azide makes it an ideal linker for applications
requiring the conjugation of two molecular entities via "click chemistry." This bioorthogonal
reaction is known for its high efficiency, specificity, and biocompatibility.

1. Click Chemistry Crosslinking

The terminal azide groups can react with molecules containing alkyne groups to form a stable
triazole linkage. This reaction can be performed under two primary conditions:
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o Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction
involves the use of a copper () catalyst to join a terminal alkyne with an azide.

 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper
cytotoxicity is a concern (e.g., in living systems), the azide groups can react with strained
cyclooctynes, such as Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN), without the
need for a catalyst.
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Figure 2: Reaction pathways for Azido-PEG11-Azide.

2. PROTAC Development

Azido-PEG11-Azide is widely used as a linker in the synthesis of Proteolysis-Targeting
Chimeras (PROTACS). A PROTAC is a heterobifunctional molecule that typically consists of a
ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The PEG11
spacer provides the necessary length and flexibility for the PROTAC to induce the formation of

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1529111?utm_src=pdf-body-img
https://www.benchchem.com/product/b1529111?utm_src=pdf-body
https://www.benchchem.com/product/b1529111?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

a stable ternary complex between the target protein and the E3 ligase, leading to the
ubiquitination and subsequent degradation of the target protein by the proteasome.
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Figure 3: Role of PEG linkers in the PROTAC mechanism.

Experimental Protocols

The following provides a generalized workflow for a bioconjugation reaction using Azido-
PEG11-Azide and an alkyne-functionalized protein via CUAAC.

Materials:
¢ Azido-PEG11-Azide

¢ Alkyne-functionalized protein in a non-amine-containing buffer (e.g., PBS, pH 7.4)
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Anhydrous solvent (e.g., DMSO or DMF)

Copper (Il) Sulfate (CuSOa) solution

Reducing agent solution (e.g., Sodium Ascorbate)

Purification system (e.g., size-exclusion chromatography or dialysis)

Protocol:

» Reagent Preparation:

o Equilibrate the vial of Azido-PEG11-Azide to room temperature before opening.

o Prepare a stock solution (e.g., 10 mM) of Azido-PEG11-Azide by dissolving it in
anhydrous DMSO or DMF. This should be done immediately before use to minimize
hydrolysis.

o Reaction Setup:
o In areaction vessel, add the alkyne-functionalized protein solution.

o Add the desired molar excess of the Azido-PEG11-Azide stock solution to the protein
solution. A 20 to 50-fold molar excess is a common starting point for optimization.

o Add the Copper (Il) Sulfate solution to a final concentration of ~1 mM.

o Initiate the reaction by adding the reducing agent (e.g., Sodium Ascorbate) to a final
concentration of ~5 mM. The ascorbate reduces Cu(ll) to the active Cu(l) in situ.

e Incubation:

o Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be
performed at 4°C for a longer duration if the protein is unstable. Gentle mixing is
recommended.

e Purification:
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o Remove unreacted crosslinker and catalyst byproducts from the conjugated protein.
o For reaction volumes from 0.1 mL to 30 mL, dialysis cassettes are effective.

o Alternatively, size-exclusion chromatography (e.g., Zeba Spin Desalting Columns) can be
used for rapid buffer exchange and purification.

e Analysis:

o Confirm the successful conjugation using analytical techniques such as SDS-PAGE (which
will show a shift in molecular weight), mass spectrometry, or HPLC.
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General Bioconjugation Workflow (CuAAC)

2. Reaction Setup
- Combine alkyne-protein and PEG-azide
- Add CuSOa4 and Sodium Ascorbate

3. Incubation
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5. Analysis
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Mass Spectrometry, or HPLC
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Figure 4: Experimental workflow for protein labeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1529111?utm_src=pdf-custom-synthesis
https://broadpharm.com/product/bp-22595
https://broadpharm.com/product/bp-22227
https://broadpharm.com/product/BP-29702
https://chempep.com/peg-linkers/
https://www.benchchem.com/product/b1529111#azido-peg11-azide-molecular-weight-and-spacer-arm-length
https://www.benchchem.com/product/b1529111#azido-peg11-azide-molecular-weight-and-spacer-arm-length
https://www.benchchem.com/product/b1529111#azido-peg11-azide-molecular-weight-and-spacer-arm-length
https://www.benchchem.com/product/b1529111#azido-peg11-azide-molecular-weight-and-spacer-arm-length
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1529111?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

